molecular formula C17H18O3S B14514342 5-(Benzenesulfonyl)-5-phenylpentan-2-one CAS No. 62692-49-3

5-(Benzenesulfonyl)-5-phenylpentan-2-one

Cat. No.: B14514342
CAS No.: 62692-49-3
M. Wt: 302.4 g/mol
InChI Key: YNNYOQDDHURUAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Benzenesulfonyl)-5-phenylpentan-2-one is an organic compound characterized by the presence of both benzenesulfonyl and phenyl groups attached to a pentan-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzenesulfonyl)-5-phenylpentan-2-one typically involves the reaction of benzenesulfonyl chloride with a suitable ketone precursor under controlled conditions. One common method involves the use of phosphorus pentachloride or phosphorus oxychloride to facilitate the sulfonylation reaction . The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane, and requires careful temperature control to ensure high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonylation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis, allowing for the production of large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-(Benzenesulfonyl)-5-phenylpentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine or chlorine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzenesulfonic acid derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the phenyl ring .

Mechanism of Action

The mechanism of action of 5-(Benzenesulfonyl)-5-phenylpentan-2-one involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This detailed article provides a comprehensive overview of 5-(Benzenesulfonyl)-5-phenylpentan-2-one, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

62692-49-3

Molecular Formula

C17H18O3S

Molecular Weight

302.4 g/mol

IUPAC Name

5-(benzenesulfonyl)-5-phenylpentan-2-one

InChI

InChI=1S/C17H18O3S/c1-14(18)12-13-17(15-8-4-2-5-9-15)21(19,20)16-10-6-3-7-11-16/h2-11,17H,12-13H2,1H3

InChI Key

YNNYOQDDHURUAG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.